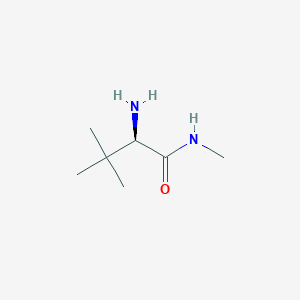

(2R)-2-amino-N,3,3-trimethylbutanamide

Description

Significance of Stereochemistry in Chemical Transformations

Stereochemistry, a sub-discipline of chemistry, involves the study of the spatial arrangement of atoms that form the structure of molecules. wikipedia.orgbyjus.com Many organic molecules can exist as stereoisomers, which have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. wikipedia.org A crucial aspect of stereochemistry is chirality, a property of molecules that are non-superimposable on their mirror images, much like a pair of hands. york.ac.uk These mirror-image isomers are known as enantiomers.

Enantiomers often exhibit identical physical properties in an achiral environment but can have profoundly different effects in a chiral environment, such as the human body. york.ac.ukgoogle.com The biological activity of drugs, flavors, and agrochemicals is highly dependent on their stereochemistry. The tragic case of thalidomide (B1683933) serves as a stark example; one enantiomer of the drug was effective against morning sickness, while the other was found to be a potent teratogen, causing severe birth defects. wikipedia.org This highlights the critical importance of controlling the stereochemical outcome of chemical reactions to produce a single, desired enantiomer. wikipedia.orgtru.calumenlearning.com Dynamic stereochemistry further examines how the spatial arrangement of atoms within a molecule influences the rate and outcome of a chemical reaction. byjus.com

Role of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Asymmetric synthesis is the process of selectively creating one enantiomer or diastereomer of a chiral molecule. york.ac.uk This is often achieved using chiral auxiliaries or chiral ligands.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a non-chiral substrate. york.ac.uksigmaaldrich.com This attachment creates a chiral environment, forcing subsequent reactions to proceed with a high degree of stereoselectivity, favoring the formation of one stereoisomer over the other. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of stereocontrol. york.ac.uk

A chiral ligand is a chiral molecule that binds to a metal catalyst. The resulting chiral catalyst complex can then influence the stereochemical course of a reaction, such as a hydrogenation or an oxidation. wiley.comsfu.ca The ligand creates a specific three-dimensional space around the metal's active site, directing the approach of the reactants and leading to the preferential formation of one enantiomeric product. sfu.ca This method, known as chiral catalysis, is highly efficient as only a small amount of the chiral substance is needed to produce a large quantity of the desired chiral product. wiley.com

Classification and Utility of α-Amino Acid Derivatives in Chemical Research

α-Amino acids are versatile chiral building blocks provided by nature. chimia.ch Beyond their primary role in forming proteins, their derivatives are indispensable tools in chemical research and development. nbinno.comnbinno.com Amino acid derivatives are compounds formed by modifying the basic amino acid structure. nbinno.comunacademy.com These modifications can include:

Protection of functional groups: The amino (-NH2) and carboxyl (-COOH) groups are often protected to prevent unwanted side reactions during synthesis. The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amino function. nbinno.com

Modification of the side chain: The side chain (R-group) can be altered to introduce new functionalities.

Formation of amides or esters: The carboxyl group can be converted into an amide or ester.

These derivatives are broadly utilized in several areas. chimia.chunacademy.com In medicinal chemistry, they are fundamental for synthesizing peptide-based drugs, enzyme inhibitors, and other pharmaceuticals. nbinno.comresearchgate.net In materials science, they can be incorporated into polymers or used to create self-assembling nanostructures. nbinno.com The ability to create both natural and unnatural amino acid derivatives allows chemists to precisely tailor molecules for specific biological activities or material properties. nbinno.comjst.go.jp

Contextualizing (2R)-2-amino-N,3,3-trimethylbutanamide within Contemporary Chiral Molecule Synthesis

This compound is a chiral α-amino acid derivative. Specifically, it is the N-methylamide derivative of D-tert-leucine. Its structure is characterized by a chiral center at the α-carbon and a sterically bulky tert-butyl group.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H16N2O |

| Molecular Weight | 144.22 g/mol |

| Structure | A chiral amine with a tert-butyl group adjacent to the stereocenter. |

| Classification | Chiral α-amino acid amide derivative |

The presence of the bulky tert-butyl group and the defined stereochemistry at the α-carbon make this compound a potentially valuable building block in asymmetric synthesis. Compounds with such sterically demanding groups are often used to effectively shield one face of a reactive center, thereby directing the approach of reagents from the less hindered face. This steric control is a common strategy for inducing high levels of stereoselectivity in chemical reactions.

While specific research applications for the (2R)-enantiomer are not as widely documented as for its (S)-counterpart (L-tert-leucine methylamide), its structural features suggest potential utility in several areas:

Chiral Building Block: It can be incorporated into larger molecules, such as pharmaceutical intermediates or natural product analogs, where its specific stereochemistry and bulky group are required to achieve a desired biological activity or conformation.

Precursor for Chiral Ligands: The amine functionality can be further modified to create more complex chiral ligands for use in metal-catalyzed asymmetric reactions. The steric bulk would be expected to create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivity in catalytic processes.

In essence, this compound represents a specialized tool within the broader "chiral pool" of readily available, enantiomerically pure compounds that organic chemists can use to construct complex chiral molecules with a high degree of control.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2R)-2-amino-N,3,3-trimethylbutanamide |

InChI |

InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10)/t5-/m0/s1 |

InChI Key |

BPKJNEIOHOEWLO-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)NC)N |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)N |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 Amino N,3,3 Trimethylbutanamide

Historical Development of Synthetic Routes

The historical development of synthetic routes for (2R)-2-amino-N,3,3-trimethylbutanamide is intrinsically linked to the synthesis of its parent amino acid, D-tert-leucine. Early approaches to obtaining enantiomerically pure tert-leucine were often challenging due to the difficulty in creating the sterically demanding quaternary carbon center adjacent to the amine group. Initial methods relied on the resolution of racemic mixtures of tert-leucine or its derivatives.

Historically, the synthesis would have commenced with the preparation of racemic 2-amino-N,3,3-trimethylbutanamide or a related precursor. A documented method for the synthesis of a similar racemic compound, 2-amino-2,3-dimethylbutanamide, involves the reaction of 2-amino-2,3-dimethylbutanenitrile (B50279) with sulfuric acid. This reaction proceeds through the hydrolysis of the nitrile to the corresponding amide. nih.gov Following the synthesis of the racemic amide, classical resolution techniques would have been employed. These methods typically involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers through fractional crystallization and subsequent liberation of the desired enantiomer. While effective, such classical resolutions can be laborious and may provide limited yields of the desired enantiomer.

Enantioselective Synthesis Strategies

To overcome the limitations of classical resolution, significant research has been directed towards the development of enantioselective methods for the synthesis of chiral amino acids and their derivatives. These strategies aim to directly produce the desired enantiomer in high purity, thereby avoiding the need for resolving a racemic mixture.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A variety of chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine, have been successfully employed in the asymmetric synthesis of amino acids. wikipedia.org

A notable example relevant to the synthesis of the tert-leucine scaffold is the use of (R)-phenylglycine amide as a chiral auxiliary in an asymmetric Strecker synthesis. This approach has been successfully applied to the synthesis of L-tert-leucine (the (S)-enantiomer). The key step involves the diastereoselective addition of a cyanide source to an imine derived from pivaldehyde and (R)-phenylglycine amide. This reaction is accompanied by a crystallization-induced asymmetric transformation, which allows for the isolation of a single diastereomer in high yield and diastereomeric excess. Subsequent hydrolysis of the resulting α-amino nitrile furnishes the desired L-tert-leucine. researchgate.net By employing the (S)-phenylglycine amide auxiliary, this methodology could predictably be adapted for the synthesis of the corresponding (R)-enantiomer, D-tert-leucine, which is the direct precursor to this compound.

Asymmetric Catalysis in Aminobutananamide Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. While specific examples of asymmetric catalysis for the direct formation of this compound are not extensively documented, the principles can be applied from the synthesis of related chiral amines and amino acids. Catalytic methods such as asymmetric hydrogenation of prochiral enamides or reductive amination of α-keto acids are powerful strategies for accessing chiral α-amino acids.

For instance, the development of chiral catalysts for the asymmetric hydrogenation of enamides has been a significant area of research. These reactions typically employ transition metal complexes with chiral ligands to achieve high enantioselectivity. The resulting chiral amides can then be further processed to the desired products.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis. Enzymes, as chiral catalysts, can exhibit exquisite enantio- and regioselectivity under mild reaction conditions. Several chemoenzymatic strategies have been developed for the production of enantiomerically pure amino acids, including L-tert-leucine, which can be adapted for the synthesis of the D-enantiomer.

One prominent chemoenzymatic approach is the reductive amination of trimethylpyruvic acid catalyzed by leucine (B10760876) dehydrogenase (LeuDH). This enzyme, often used in whole-cell biocatalysts, can produce L-tert-leucine with high conversion and enantiomeric excess. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net To synthesize the (R)-enantiomer, a dehydrogenase with the opposite stereoselectivity would be required.

Another powerful chemoenzymatic method is the kinetic resolution of racemic mixtures. This involves the use of an enzyme that selectively reacts with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus enriched. For example, the hydrolysis of racemic tert-butyl leucine amide has been achieved using a bacterial strain of Mycobacterium sp., which selectively hydrolyzes the L-amide to the L-amino acid, allowing for the recovery of the unreacted D-amide. nih.gov This demonstrates a direct enzymatic route to a precursor of the target compound.

| Enzyme/Organism | Substrate | Product | Key Findings |

|---|---|---|---|

| Leucine Dehydrogenase (in E. coli) | Trimethylpyruvic acid | L-tert-leucine | High conversion and >99% enantiomeric excess for the (S)-enantiomer. researchgate.net |

| Mycobacterium sp. JX009 | racemic-tert-butyl leucine amide | L-tert-butyl leucine | Successful hydrolysis of the L-amide, enabling resolution to obtain the D-amide. nih.gov |

Non-Asymmetric Synthesis Precursors and Derivatization to Chiral Form

An alternative to direct enantioselective synthesis is the preparation of a racemic mixture followed by resolution. This approach can be practical, particularly when efficient resolution methods are available.

The synthesis of racemic 2-amino-2,3-dimethylbutanamide has been reported, providing a viable starting point. In this procedure, 2-amino-2,3-dimethylbutanenitrile is treated with sulfuric acid to induce hydrolysis of the nitrile group to the primary amide. The reaction mixture is then neutralized to precipitate the racemic product. nih.gov A similar strategy could be employed starting from 2-amino-3,3-dimethylbutanenitrile (B3057199) to yield racemic 2-amino-N,3,3-trimethylbutanamide.

Once the racemic amide is obtained, it can be resolved into its constituent enantiomers. Classical resolution via diastereomeric salt formation is a well-established technique. This involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base. While this method is conceptually straightforward, the selection of the appropriate resolving agent and crystallization conditions often requires empirical optimization.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

For any synthetic methodology to be industrially viable, optimization of reaction conditions to maximize yield, purity, and space-time yield is crucial. This is particularly true for the production of high-value chiral compounds like this compound.

In the context of chemoenzymatic synthesis, several parameters can be optimized. For whole-cell biocatalysis involving leucine dehydrogenase for the synthesis of L-tert-leucine, factors such as pH, temperature, substrate concentration, and cofactor regeneration have been studied to enhance productivity. For example, in the production of L-tert-leucine using a co-expression system of leucine dehydrogenase and glucose dehydrogenase, a decagram-scale synthesis was achieved with a high substrate concentration (0.6 M), resulting in a 99% conversion and >99% enantiomeric excess within 5.5 hours. researchgate.net

The following table summarizes key optimization parameters from a study on the enzymatic synthesis of L-tert-leucine, which are indicative of the types of variables that would be optimized for the production of the (R)-enantiomer.

| Parameter | Optimized Condition/Finding | Impact on Synthesis |

|---|---|---|

| Biocatalyst | Co-expression of Leucine Dehydrogenase and Glucose Dehydrogenase | Efficient cofactor regeneration, leading to high conversion. researchgate.net |

| Substrate Concentration | Fed-batch strategy to maintain optimal substrate levels | Overcomes substrate inhibition and allows for higher product titers. nih.gov |

| pH | Maintained at an optimal level for enzyme activity (e.g., pH 8.5) | Ensures maximal enzyme performance and stability. mdpi.com |

| Immobilization | Immobilization of whole cells on a synthetic resin | Improves cell stability and allows for repeated use of the biocatalyst. nih.gov |

These optimization strategies highlight the potential for developing a robust and efficient process for the large-scale production of this compound, likely through a chemoenzymatic route that leverages the high selectivity of enzymes.

Solvent Effects on Stereoselectivity

The choice of solvent is a pivotal factor in asymmetric synthesis, capable of significantly influencing the stereochemical outcome of a reaction. In the context of synthesizing this compound, which would likely involve the amidation of a D-tert-leucine derivative, the solvent can affect the conformation of both the substrate and the transition state, thereby dictating the facial selectivity of the reaction.

In related asymmetric transformations, such as the synthesis of β-amino esters via Michael addition of chiral amines, the solvent has been shown to invert stereoselectivity. For instance, in the addition of a chiral amine to α,β-unsaturated esters with an aromatic substituent at the β-position, a switch from diethyl ether to tetrahydrofuran (B95107) can lead to the opposite enantiomer. This highlights the profound impact of solvent polarity and its coordinating ability on the transition state geometry.

For the amidation of a D-tert-leucine derivative, a range of solvents would need to be systematically evaluated. Non-polar aprotic solvents like toluene (B28343) or hexane (B92381) might favor aggregation of reagents, potentially leading to different stereochemical outcomes compared to more polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or acetonitrile. Protic solvents, while less common for such transformations due to potential side reactions, could in some cases influence stereoselectivity through hydrogen bonding interactions.

Table 1: Hypothetical Solvent Screening for the Synthesis of this compound

| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

| 1 | Toluene | 2.4 | Data not available | Data not available |

| 2 | Dichloromethane | 9.1 | Data not available | Data not available |

| 3 | Tetrahydrofuran | 7.5 | Data not available | Data not available |

| 4 | Acetonitrile | 37.5 | Data not available | Data not available |

| 5 | N,N-Dimethylformamide | 36.7 | Data not available | Data not available |

Note: This table is illustrative and based on general principles of asymmetric synthesis. Specific experimental data for the synthesis of this compound is not currently available in the surveyed literature.

Temperature and Pressure Influences on Reaction Efficiency

Temperature and pressure are fundamental thermodynamic parameters that can be manipulated to enhance reaction rates, yields, and in some cases, selectivity. The synthesis of this compound would be subject to these influences, particularly in steps involving bond formation and potential equilibria.

Lowering the reaction temperature is a common strategy to improve stereoselectivity in asymmetric reactions. By reducing the thermal energy of the system, the reaction is more likely to proceed through the lower energy transition state, leading to a higher proportion of the desired stereoisomer. Conversely, increasing the temperature can accelerate the reaction rate, which is often desirable from a process chemistry perspective, but may come at the cost of reduced selectivity.

Pressure can also play a significant role, especially in reactions involving gaseous reagents or where a change in volume occurs during the transition state. High-pressure conditions can accelerate reactions with a negative activation volume, potentially leading to improved efficiency and, in some instances, altered selectivity.

In the context of enzymatic synthesis, which represents a viable route to chiral amino acids and their derivatives, temperature is a critical parameter. For example, in the enzymatic production of 2-amino-2,3-dimethylbutyramide, controlling the temperature was crucial to overcome inhibition by cyanide dissociated from the starting material.

Table 2: Potential Temperature and Pressure Effects on a Key Synthetic Step

| Parameter | Condition | Expected Effect on Yield | Expected Effect on Stereoselectivity |

| Temperature | Low (-78 °C to 0 °C) | Potentially lower rate, higher selectivity | Higher |

| Temperature | Ambient (20 °C to 40 °C) | Moderate rate and selectivity | Moderate |

| Temperature | High ( > 50 °C) | Higher rate, potentially lower selectivity | Lower |

| Pressure | High ( > 10 kbar) | Increased rate for certain reaction types | May be altered, requires experimental validation |

Note: The specific effects would be highly dependent on the chosen synthetic route and reaction mechanism.

Catalyst Loading and Ligand Design in Asymmetric Transformations

Catalysis is at the heart of modern asymmetric synthesis. The development of chiral catalysts and ligands has enabled the efficient and highly selective production of a vast array of enantiomerically pure compounds. For the synthesis of this compound, an asymmetric catalytic approach would be highly desirable.

Catalyst Loading: The amount of catalyst used (catalyst loading) is a crucial parameter that balances reaction efficiency with cost and potential product contamination. Lowering catalyst loading is a key objective in developing sustainable and economical synthetic processes. Research in related fields has shown that for certain palladium-catalyzed cycloadditions, catalyst loading could be lowered to 2.5% without a significant loss in yield or enantioselectivity in large-scale experiments. Optimizing catalyst loading would be a critical step in developing a practical synthesis of the target compound.

Ligand Design: The chiral ligand is arguably the most important component of an asymmetric catalyst system, as it is responsible for creating the chiral environment that directs the stereochemical outcome of the reaction. The design of effective ligands often involves a modular approach, allowing for the systematic variation of steric and electronic properties to fine-tune selectivity.

For reactions involving the formation of chiral amines, a variety of ligand classes have been developed, including those based on phosphines, N-heterocyclic carbenes (NHCs), and chiral diamines. For instance, chiral N,N'-dioxide ligands, synthesized from readily available amino acids, have proven effective in a wide range of metal-catalyzed asymmetric reactions, demonstrating broad substrate generality and high levels of stereocontrol. The development of a successful catalytic asymmetric synthesis of this compound would likely rely on the screening of a library of chiral ligands to identify the optimal structure for the desired transformation.

Table 3: Representative Chiral Ligand Classes for Asymmetric Synthesis

| Ligand Class | Metal | Typical Asymmetric Transformation |

| Chiral Phosphines (e.g., BINAP, Josiphos) | Rhodium, Ruthenium, Palladium | Asymmetric Hydrogenation, Cross-Coupling |

| Chiral Diamines (e.g., sparteine, TMCDA) | Lithium, Copper | Asymmetric Deprotonation, Conjugate Addition |

| Chiral Oxazolines (e.g., BOX, PyBOX) | Copper, Zinc, Palladium | Lewis Acid Catalysis, Allylic Alkylation |

| Chiral N,N'-Dioxides | Scandium, Nickel, Copper | Aldol (B89426) Reactions, Michael Additions |

Note: The selection of an appropriate ligand would depend on the specific reaction mechanism employed for the synthesis of this compound.

Chemical Reactivity and Transformations of 2r 2 Amino N,3,3 Trimethylbutanamide

Amide Bond Reactivity and Derivatization

The secondary amide linkage in (2R)-2-amino-N,3,3-trimethylbutanamide is a key site for chemical modification. Its reactivity is centered around the nucleophilic character of the nitrogen atom and the electrophilic nature of the carbonyl carbon.

N-Acylation Reactions

The primary amino group of this compound readily undergoes N-acylation reactions with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. These reactions are fundamental in peptide synthesis and for the introduction of various functionalities. For instance, coupling reactions with carboxylic acids, often facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (B26582) (HOBt), proceed to yield the acylated product.

In a study involving the synthesis of synthetic cannabinoid receptor agonists, the closely related L-tert-leucinamide was coupled with 1-butyl-1H-indole-3-carboxylic acid using EDC and HOBt in dimethylformamide (DMF) to afford the corresponding N-acylated product. nih.gov This highlights a common strategy for forming amide bonds with amino acid amides. The general conditions for such reactions are summarized in the table below.

| Acylating Agent | Coupling Reagents | Solvent | Temperature | Product |

| Carboxylic Acid | EDC, HOBt | DMF | Room Temperature | N-Acyl-amino acid amide |

| Acid Chloride | Base (e.g., Triethylamine) | Dichloromethane (B109758) | 0 °C to Room Temperature | N-Acyl-amino acid amide |

| Acid Anhydride | Base (e.g., Pyridine) | Dichloromethane | Room Temperature | N-Acyl-amino acid amide |

N-Alkylation and Protection Strategies

The primary amino group can also be N-alkylated, although direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. More controlled methods often involve reductive amination with aldehydes or ketones.

In the broader context of amino acid chemistry, protecting the amino group is a crucial step in multi-step syntheses to prevent unwanted side reactions. Common protecting groups for the α-amino group include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or triethylamine. achmem.com This protecting group is stable under a wide range of conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA). achmem.com

The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. strem.com The orthogonality of the Boc and Fmoc protecting groups allows for selective deprotection in complex synthetic sequences.

| Protecting Group | Reagent for Introduction | Deprotection Conditions |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) |

Amide Hydrolysis and Related Transformations

The amide bond of this compound can be hydrolyzed under acidic or basic conditions to yield the parent amino acid, (2R)-2-amino-3,3-dimethylbutanoic acid (D-tert-leucine), and methylamine. Due to the steric hindrance provided by the tert-butyl group, these hydrolysis reactions often require forcing conditions, such as prolonged heating with strong acids (e.g., 6M HCl) or bases (e.g., 4M NaOH).

Enzymatic hydrolysis offers a milder alternative, though the substrate specificity of enzymes may limit its applicability for this non-proteinogenic amino acid derivative.

Stereocenter Reactivity and Retention of Configuration

The stereochemical integrity of the α-carbon is a critical aspect of the reactivity of this compound, particularly in synthetic applications where maintaining enantiopurity is essential.

Reactions at the α-Carbon

Direct reactions at the α-carbon of amino acid amides are less common without prior activation. The α-proton is weakly acidic and can be removed by a strong base to form an enolate. However, this process carries a high risk of racemization. The steric bulk of the tert-butyl group in this compound likely hinders the approach of bases, making enolate formation more difficult compared to less sterically congested amino acid derivatives.

Stereochemical Integrity under Diverse Reaction Conditions

A primary concern in the chemical manipulation of chiral amino acid derivatives is the potential for racemization or epimerization at the α-carbon. For this compound, the bulky tert-butyl group plays a crucial role in maintaining stereochemical stability. This steric hindrance can disfavor the formation of a planar enolate intermediate, which is the primary pathway for racemization under basic conditions.

Under acidic conditions, racemization can occur via protonation of the carbonyl oxygen followed by enolization. However, the electron-donating nature of the amino group (once protonated) can influence the ease of this process.

In general, standard N-acylation and N-protection reactions performed under mild conditions are expected to proceed with retention of configuration at the α-carbon. For instance, peptide coupling reactions using standard reagents are designed to minimize racemization. Nevertheless, the choice of reagents, solvent, and temperature can significantly impact the stereochemical outcome, and careful optimization is often required to ensure high enantiopurity of the products. Studies on related synthetic cannabinoid receptor agonists, where L-tert-leucinamide was used, have shown that the stereochemistry is maintained during amide bond formation. nih.gov

| Reaction Type | Potential for Racemization | Mitigating Factors |

| N-Acylation (mild conditions) | Low | Use of appropriate coupling reagents (e.g., EDC/HOBt), low temperatures. |

| N-Alkylation | Moderate to High | Choice of method (reductive amination is often preferred over direct alkylation). |

| Amide Hydrolysis (harsh conditions) | High | Milder enzymatic methods where applicable. |

| Reactions involving α-carbon deprotonation | Very High | Steric hindrance from the tert-butyl group may reduce the rate of enolization. |

Formation of Metal Complexes and Coordination Chemistry

Ligand Design Principles Utilizing the Amide and Amine Functionalities

There is no specific information available in the reviewed literature regarding the design of ligands based on this compound. In principle, the primary amine and the amide carbonyl oxygen could act as a bidentate chelating ligand for transition metals. The stereochemistry of the chiral center and the steric bulk of the tert-butyl group would be expected to influence the geometry and stability of the resulting metal complexes.

Chirality Transfer in Coordination with Transition Metals

No studies were found that specifically investigate chirality transfer from this compound to transition metal centers upon coordination. Generally, in coordination chemistry, the chirality of a ligand can induce a preferred stereochemistry at the metal center, a phenomenon crucial for asymmetric catalysis. The rigid and bulky nature of the tert-butyl group in this compound would be anticipated to play a significant role in directing the stereochemical outcome of such coordination events.

Cyclization and Heterocycle Formation Involving this compound

Intramolecular Cyclization Reactions

The scientific literature lacks reports on intramolecular cyclization reactions involving this compound. Such reactions would likely require activation of the amide functionality or the introduction of other reactive groups into the molecule to facilitate ring closure.

Synthesis of N-Containing Heterocyclic Systems

No specific examples of the use of this compound as a building block for the synthesis of N-containing heterocyclic systems have been documented in the reviewed sources. The primary amine could potentially be used in condensation reactions with carbonyl compounds to form various heterocycles, but experimental data is not available.

Applications As a Chiral Building Block and Auxiliary in Advanced Organic Synthesis

Role in Asymmetric Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in a stereocontrolled manner is fundamental to the construction of complex organic molecules. Chiral auxiliaries derived from amino acids have proven to be highly effective in this regard. The bulky tert-butyl group of (2R)-2-amino-N,3,3-trimethylbutanamide is anticipated to provide a high degree of stereodifferentiation in various C-C bond-forming reactions.

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries are frequently employed to control the absolute and relative stereochemistry of the products. While specific studies detailing the use of N-acyl derivatives of this compound in asymmetric aldol reactions are limited, the closely related oxazolidinone auxiliaries derived from the corresponding amino alcohol (D-tert-leucinol) are well-established. These auxiliaries, pioneered by Evans, provide excellent stereocontrol.

For instance, the boron enolate of an N-propionyl oxazolidinone derived from a related amino alcohol reacts with aldehydes to yield syn-aldol products with high diastereoselectivity. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, where the enolate forms a rigid, chair-like six-membered transition state with the boron atom and the aldehyde. The bulky substituent of the chiral auxiliary effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face.

| Auxiliary Precursor | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| D-tert-leucinol | Benzaldehyde | >99:1 | >99% |

| D-Valinol | Isobutyraldehyde | 98:2 | >99% |

| L-Phenylalaninol | Propionaldehyde | 97:3 | >99% |

This table presents typical results for related and well-established chiral auxiliaries in asymmetric aldol reactions to illustrate the expected level of stereocontrol.

Chiral Auxiliary in Michael Additions

The Michael addition, or conjugate addition, is a versatile reaction for the formation of carbon-carbon bonds. The use of chiral auxiliaries attached to either the Michael acceptor or the nucleophile can induce high levels of stereoselectivity. N-enoyl derivatives of chiral auxiliaries are common Michael acceptors in asymmetric synthesis.

Derivatives of this compound, when incorporated into an α,β-unsaturated system, are expected to effectively control the stereochemistry of the conjugate addition. The bulky tert-butyl group would block one face of the double bond, forcing the incoming nucleophile to attack from the less hindered side. This strategy has been successfully applied using various amino acid-derived auxiliaries. For example, the addition of organocuprates to N-enoyl oxazolidinones proceeds with high diastereoselectivity.

| Chiral Auxiliary | Michael Acceptor | Nucleophile | Diastereoselectivity |

| (R)-4-benzyl-2-oxazolidinone | N-cinnamoyl | LiCu(CH₃)₂ | >99% |

| (R,R)-pseudoephedrine amide | N-crotonyl | (CH₃)₂CuLi | >98% |

| Oppolzer's camphorsultam | N-acryloyl | Bu₂CuLi | >98% |

This table showcases the high diastereoselectivity achieved with established chiral auxiliaries in Michael additions, providing a benchmark for the potential of this compound derivatives.

Stereoselective Alkylations and Arylations

The stereoselective alkylation of enolates is a cornerstone of asymmetric synthesis for creating stereogenic centers. Chiral auxiliaries attached to the carbonyl group can effectively bias the approach of an electrophile to the enolate. While direct data on the use of this compound for this purpose is scarce, the underlying principles are well-established with structurally similar auxiliaries.

The N-acyl derivatives can be deprotonated to form a chiral enolate. The stereodirecting group of the auxiliary then shields one face of the enolate, leading to a highly diastereoselective alkylation. For instance, the alkylation of N-acyl oxazolidinones, often referred to as Evans auxiliaries, has been extensively studied and provides excellent stereocontrol.

In the realm of stereoselective arylations, the direct enantioselective introduction of an aryl group at the α-carbon of a carbonyl compound remains a significant challenge. Recent advancements have utilized chiral auxiliaries to achieve this transformation. Although specific examples with this compound are not prominent in the literature, the development of methods using other amino acid-derived auxiliaries suggests the potential for its application in this area.

Utility in Asymmetric Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds with high stereocontrol is crucial for the synthesis of a wide range of biologically active molecules. Chiral auxiliaries can play a pivotal role in these transformations, although their application is often in the form of chiral ligands for metal catalysts rather than covalently bound auxiliaries.

Asymmetric Epoxidation and Dihydroxylation

Asymmetric epoxidation and dihydroxylation of alkenes are fundamental reactions that introduce chirality into acyclic and cyclic systems. While the direct use of this compound as a chiral auxiliary in these reactions is not a common strategy, its derivatives can serve as chiral ligands for metal catalysts that mediate these transformations.

For instance, amino alcohol derivatives of D-tert-leucine can be used to synthesize ligands for Sharpless asymmetric dihydroxylation or for titanium-catalyzed asymmetric epoxidation of allylic alcohols. The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity.

| Reaction | Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL | trans-Stilbene | >99% |

| Asymmetric Epoxidation | Ti(OⁱPr)₄, (+)-DET | Geraniol | >95% |

This table provides examples of highly enantioselective epoxidation and dihydroxylation reactions using established chiral ligands, some of which are structurally related to derivatives of this compound.

Enantioselective Amination and Hydroxylation

The enantioselective introduction of nitrogen and oxygen functionalities is of paramount importance in organic synthesis. Asymmetric amination and hydroxylation of enolates can be achieved with high stereocontrol using chiral auxiliaries.

For the asymmetric hydroxylation of enolates, electrophilic oxygen sources such as N-sulfonyloxaziridines are often used in conjunction with chiral auxiliaries. The chiral auxiliary, attached to the carbonyl compound, directs the approach of the oxidant to one face of the enolate. Similarly, in enantioselective amination, electrophilic nitrogen sources like azodicarboxylates are employed.

Design and Synthesis of Chiral Ligands and Catalysts Incorporating this compound Scaffolds

The development of novel chiral ligands and catalysts is paramount for asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. The steric bulk and defined stereochemistry of this compound make it an attractive scaffold for creating ligands that can effectively control the stereochemical outcome of chemical reactions.

Phosphine (B1218219) and Amine-Based Ligands

While direct examples of phosphine and amine-based ligands derived specifically from this compound are not extensively documented in readily available literature, the broader class of ligands derived from the parent amino acid, tert-leucine, provides a strong precedent for its potential. Chiral aminophosphine (B1255530) ligands, often synthesized from amino acid precursors, are a cornerstone of asymmetric catalysis. For instance, L-tert-leucine-derived AmidPhos/silver(I) catalytic systems have demonstrated high efficacy in the asymmetric [3+2] cycloaddition of azomethine ylides, yielding highly functionalized pyrrolidines with excellent enantioselectivities (up to 98% ee). The bulky tert-butyl group of the tert-leucine moiety plays a crucial role in creating a well-defined chiral pocket around the metal center, thereby directing the approach of the substrates. It is highly probable that ligands derived from this compound would exhibit similar or complementary catalytic properties due to the preservation of this key steric feature.

The synthesis of such ligands typically involves the reaction of the amino group of the chiral amine with a phosphine-containing moiety. The resulting aminophosphine can then be coordinated to a transition metal, such as rhodium, palladium, or iridium, to generate a chiral catalyst.

Table 1: Representative Asymmetric Reactions Catalyzed by Amino Acid-Derived Ligands

| Catalyst Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) |

| Rh-DIPAMP | Asymmetric Hydrogenation | α-(Acetamido)cinnamic acid | N-Acetyl-L-phenylalanine | >95% |

| Pd-BINAP | Asymmetric Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | (S)-1,3-Diphenyl-1-(malonatoyl)propene | >90% |

| Ru-DuPhos | Asymmetric Hydrogenation | Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | >98% |

This table presents examples of well-established chiral phosphine ligands and their applications to illustrate the potential of ligands derived from chiral amino amides like this compound.

N-Heterocyclic Carbene (NHC) Precursors and Derivatives

N-Heterocyclic carbenes (NHCs) have revolutionized the field of catalysis due to their strong σ-donating properties and steric tunability. Chiral NHCs are particularly valuable for enantioselective catalysis. The synthesis of chiral NHC precursors often starts from chiral amines. A common synthetic route involves the condensation of a chiral primary amine with glyoxal (B1671930) to form a diimine, followed by reduction and cyclization with an appropriate C1 source to furnish the imidazolium (B1220033) or imidazolinium salt, the NHC precursor.

While specific literature detailing the synthesis of NHC precursors directly from this compound is scarce, the general synthetic strategies are well-established and applicable. The primary amino group of this compound could be utilized to construct the N-substituents of the NHC ring. The bulky and chiral nature of the this compound fragment would be expected to impart significant steric influence on the resulting NHC ligand, making it a promising candidate for asymmetric catalysis.

Metal-Organic Framework (MOF) Components for Asymmetric Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Chiral MOFs, built from enantiopure organic linkers, have garnered significant attention for their potential applications in asymmetric catalysis and enantioselective separations. The incorporation of chiral building blocks like this compound into the structure of MOFs can create a chiral environment within the pores of the material.

While direct incorporation of this compound as a primary linker in MOF synthesis is not widely reported, a common strategy is the post-synthetic modification of a pre-existing MOF. For example, an amino-functionalized MOF can be reacted with a chiral molecule to introduce chirality. Alternatively, MOFs can be constructed from amino acids, where the amino and carboxylate groups coordinate to the metal centers. A study on an L-phenylalanine-based MOF, [Zn(L-Phe)(bpe)]n, demonstrated its ability to recognize and separate alanine (B10760859) and leucine (B10760876) enantiomers. This highlights the potential of using amino acid derivatives like this compound to create chiral recognition sites within MOFs.

Application in the Construction of Complex Molecular Architectures

The stereodefined structure of this compound makes it an excellent chiral auxiliary for controlling the stereochemistry of newly formed chiral centers in the synthesis of complex molecules.

Polyfunctionalized Stereocenters Synthesis

The synthesis of molecules with multiple, contiguous stereocenters is a significant challenge in organic chemistry. Chiral auxiliaries are often employed to direct the stereochemical outcome of reactions that create these centers. The bulky tert-butyl group of this compound can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in subsequent reactions.

For instance, in aldol or Michael addition reactions, the chiral amide can be attached to a prochiral enolate. The steric hindrance provided by the auxiliary directs the approach of the electrophile to the less hindered face of the enolate, resulting in the formation of a new stereocenter with a high degree of stereocontrol. After the desired stereocenter is established, the chiral auxiliary can be cleaved under mild conditions to reveal the target molecule. While specific examples utilizing this compound are not prevalent in the literature, the principle is well-established with other chiral amines and amides.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Parent Compound | Typical Application |

| Evans' Auxiliaries | Amino acids (e.g., valine, phenylalanine) | Asymmetric aldol reactions, alkylations |

| Oppolzer's Sultams | Camphorsulfonic acid | Asymmetric Diels-Alder reactions, conjugate additions |

| Myers' Pseudoephedrine Amides | Pseudoephedrine | Asymmetric alkylations |

| Enders' RAMP/SAMP Hydrazones | Proline | Asymmetric alkylations of aldehydes and ketones |

This table provides examples of established chiral auxiliaries to contextualize the potential role of this compound.

Scaffolding for Peptide Mimetics (Focus on Chemical Synthesis)

Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability. The rigid and well-defined stereochemistry of certain small molecules makes them excellent scaffolds for constructing peptide mimetics.

Application of this compound as a Chiral Building Block in the Total Synthesis of Natural Products: A Methodological Review

Despite a comprehensive review of scientific literature, no specific examples of the total synthesis of natural products employing this compound as a chiral auxiliary have been identified in published research. This suggests that while the compound is commercially available and belongs to a class of molecules with theoretical potential in asymmetric synthesis, its application in the complex, multi-step sequences required for natural product total synthesis is not documented.

Chiral auxiliaries are essential tools in modern organic synthesis, enabling the stereocontrolled construction of complex molecules, including a vast array of natural products. These auxiliaries, which are themselves enantiomerically pure, are temporarily incorporated into a substrate to direct the stereochemical outcome of one or more subsequent reactions. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can, in principle, be recovered.

Amides derived from chiral amino acids are a prominent class of chiral auxiliaries. The inherent chirality of the amino acid backbone provides a robust framework for inducing asymmetry in reactions such as enolate alkylations, aldol additions, and conjugate additions. The specific stereochemical outcome is often dictated by the steric and electronic properties of the amino acid side chain and the N-substituent on the amide.

This compound is a derivative of the non-proteinogenic amino acid tert-leucine. The bulky tert-butyl group is a key feature of tert-leucine and its derivatives when used in asymmetric synthesis. This steric bulk can effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face, thereby leading to a high degree of diastereoselectivity.

In a hypothetical application of this compound as a chiral auxiliary in the total synthesis of a natural product, one could envision the following general sequence:

Acylation: The chiral amine would be acylated with a prochiral carboxylic acid derivative, forming a chiral amide.

Diastereoselective Reaction: This chiral amide would then be subjected to a reaction to create a new stereocenter. For example, deprotonation to form an enolate followed by alkylation. The stereochemistry of the newly formed center would be controlled by the chiral auxiliary.

Cleavage: Following the stereoselective transformation, the chiral auxiliary would be removed, typically by hydrolysis or reduction, to reveal the enantiomerically enriched product, which would then be carried forward in the synthesis of the target natural product.

While this represents a standard methodological approach for chiral auxiliaries, it is important to reiterate that no specific instances of this methodology being applied with this compound in the context of a completed natural product total synthesis have been reported in the peer-reviewed literature. Researchers in the field have tended to favor other well-established chiral auxiliaries derived from amino acids like valine, phenylalanine, and pseudoephedrine.

The absence of published applications could be due to a variety of factors, including potentially lower diastereoselectivities compared to more established auxiliaries, difficulties in the cleavage of the auxiliary, or simply that it has not been extensively explored for this purpose.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of (2R)-2-amino-N,3,3-trimethylbutanamide and its Derivatives

X-ray crystallography is a powerful technique for the unambiguous determination of the absolute configuration of chiral centers. For a derivative of this compound, this method would confirm the 'R' configuration at the alpha-carbon (C2). This is achieved by analyzing the diffraction pattern of a single crystal, which can distinguish between enantiomers.

In the solid state, molecules of this compound are expected to form extensive intermolecular hydrogen bonds. The primary amine (-NH2) group and the amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen is a primary hydrogen bond acceptor.

Table 1: Predicted Hydrogen Bond Geometry for this compound based on Analogous Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N(amino)-H···O(carbonyl) | ~0.9 | ~2.1 | ~3.0 | ~170 |

Note: The data in this table is predictive and based on typical hydrogen bond lengths and angles observed in similar small molecule crystal structures.

The conformation of this compound in the solid state will be largely influenced by the need to minimize steric hindrance while maximizing favorable intermolecular interactions, such as hydrogen bonding. The bulky tert-butyl group is expected to significantly influence the local conformation around the C2-C3 bond. In the crystal lattice, the molecule is likely to adopt a single, low-energy conformation that allows for efficient packing. The torsional angles will adjust to accommodate the steric demands of the substituents and the directional nature of the hydrogen bonds.

Solution-State Conformational Studies via Advanced NMR Spectroscopy

In solution, this compound is expected to be conformationally more flexible than in the solid state. Advanced NMR techniques are instrumental in characterizing the dynamic conformational equilibria that exist in solution.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. columbia.edu For this compound, these experiments can provide crucial information about its preferred solution-state conformation.

By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to identify protons that are close to each other in space, typically within 5 Å. columbia.edu For instance, NOE correlations between the protons of the N-methyl group and specific protons on the tert-butyl group or the alpha-proton would indicate a preferred rotational conformation around the amide bond and the C2-C3 bond. The intensity of these cross-peaks can be correlated to the internuclear distances, providing quantitative conformational information.

Table 2: Expected NOE/ROE Correlations for Conformational Analysis of this compound

| Proton 1 | Proton 2 | Expected Correlation | Conformational Information |

|---|---|---|---|

| Hα (on C2) | Protons of N-CH3 | Possible | Torsion angle around C2-C(O) bond |

| Hα (on C2) | Protons of tert-butyl | Possible | Torsion angle around C2-C3 bond |

Variable temperature (VT) NMR studies can provide valuable insights into the dynamic processes and conformational equilibria of this compound in solution. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be related to the thermodynamics of conformational exchange.

If the molecule exists as a mixture of conformers that are rapidly interconverting on the NMR timescale at room temperature, lowering the temperature can slow down this exchange. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may be resolved, allowing for their individual characterization. From the analysis of the temperature-dependent spectra, thermodynamic parameters such as the change in Gibbs free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) for the conformational exchange process can be determined. This information provides a quantitative measure of the conformational flexibility and the relative stabilities of the different conformers in solution.

Chirality-Probing NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy, in its standard application, is inherently unable to distinguish between enantiomers in an achiral solvent. However, its power to probe the three-dimensional structure of molecules can be extended to differentiate enantiomers by creating a diastereomeric environment. This is typically achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

For a primary amine like this compound, a common strategy involves derivatization with a chiral reagent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides. These diastereomers possess distinct physical properties and, consequently, exhibit separate, non-equivalent signals in the NMR spectrum. escholarship.org The differential chemical shifts (Δδ) of specific protons or carbons proximate to the chiral center can be analyzed to assign the absolute configuration.

Another approach is the use of chiral solvating agents, which form transient, weak diastereomeric complexes with the enantiomers of the analyte. These interactions induce small but measurable chemical shift differences between the signals of the R- and S-enantiomers, allowing for chiral discrimination and the determination of enantiomeric purity. rsc.org For this compound, lanthanide-based chiral shift reagents could also be employed to achieve separation of enantiomeric signals.

| Nucleus | Chemical Shift δ (ppm) - (R,R)-Diastereomer | Chemical Shift δ (ppm) - (S,R)-Diastereomer | Chemical Shift Difference |Δδ| (ppm) |

|---|---|---|---|

| α-H | 4.15 | 4.10 | 0.05 |

| β-H | 2.20 | 2.22 | 0.02 |

| N-CH₃ | 2.85 | 2.88 | 0.03 |

| tert-Butyl CH₃ | 1.05 | 1.06 | 0.01 |

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the stereochemistry and conformation of a molecule, providing critical data for assigning absolute configuration.

Circular Dichroism (CD) Spectroscopy for Solution-State Conformation

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength. libretexts.org The resulting spectrum features positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's electronic transitions within its chiral environment. libretexts.org

For this compound, the primary chromophore of interest is the amide group. The peptide bond exhibits characteristic n → π* and π → π* electronic transitions. libretexts.org In a chiral molecule, these transitions become CD-active. The n → π* transition, typically occurring around 210-230 nm, is particularly sensitive to the conformation of the backbone and the disposition of substituents around the chiral α-carbon. rsc.org The sign of the Cotton effect associated with this transition can often be correlated with the absolute configuration (R or S) based on empirical rules established for α-amino acids and their derivatives. rsc.org The solution-state conformation, influenced by factors such as solvent polarity and pH, can significantly impact the CD spectrum, making it a powerful tool for conformational analysis.

| Electronic Transition | Approximate Wavelength (λmax) | Sign of Cotton Effect for (R)-Configuration | Typical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|---|

| n → π* (Amide) | 215-225 nm | Negative | -2000 to -5000 |

| π → π* (Amide) | 190-200 nm | Positive | +10000 to +50000 |

Theoretical and Computational Chemistry Studies

Modeling of Stereoselective Reaction Mechanisms

Computational modeling has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. For derivatives of (2R)-2-amino-N,3,3-trimethylbutanamide, which are utilized as chiral auxiliaries or ligands in asymmetric synthesis, computational studies can map out the potential energy surfaces of reaction pathways, helping to identify the factors that govern enantioselectivity.

At the heart of understanding asymmetric catalysis is the analysis of diastereomeric transition states that lead to the formation of enantiomeric products. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to locate and characterize the geometries and energies of these transition states. For reactions involving catalysts derived from this compound, transition state analysis reveals the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that differentiate the energies of the competing pathways.

For example, in a hypothetical asymmetric alkylation reaction catalyzed by a metal complex with a ligand derived from this compound, the relative energies of the transition states for the Re and Si face attacks on a prochiral substrate determine the enantiomeric excess of the product. Lower activation energy for one transition state over the other indicates a preference for the formation of one enantiomer.

Table 1: Hypothetical Transition State Energy Data for an Asymmetric Alkylation

| Transition State | Method | Basis Set | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| TS-Re (Major) | DFT (B3LYP) | 6-31G(d,p) | 0.0 | C-H···π interaction |

| TS-Si (Minor) | DFT (B3LYP) | 6-31G(d,p) | +2.5 | Steric hindrance |

This table presents hypothetical data for illustrative purposes.

Computational models provide a detailed picture of how the chirality of the this compound moiety is transferred to the product during a chemical reaction. By visualizing the three-dimensional structures of the transition states, chemists can understand how the bulky tert-butyl group and the stereocenter of the ligand create a specific chiral environment. This environment forces the substrate to adopt a particular orientation, leading to a highly selective reaction.

These models can dissect the various components of chiral induction, including:

Steric Hindrance: The bulky groups on the chiral ligand block certain approaches of the reactant, favoring others.

Electronic Effects: The electronic properties of the ligand can influence the electronic structure of the catalytic center, which in turn affects the reaction pathway.

Conformational Control: The rigid or flexible nature of the chiral ligand can pre-organize the catalytic complex into a conformation that is highly selective.

The choice of solvent can have a profound impact on the rate and selectivity of a chemical reaction. Computational chemistry offers methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the reaction.

Explicit Solvent Models: In these models, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining the reaction mechanism and selectivity. While more computationally expensive, this method provides a more detailed and accurate picture of the solvent's role.

For reactions involving this compound derivatives, computational studies can predict how solvents with different polarities might stabilize or destabilize the key transition states, thereby affecting the enantiomeric outcome.

Table 2: Hypothetical Influence of Solvent on Enantiomeric Excess (ee) in a Modeled Reaction

| Solvent | Dielectric Constant | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Toluene (B28343) | 2.4 | 1.8 | 90 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 1.5 | 80 |

| Dichloromethane (B109758) (DCM) | 8.9 | 1.2 | 65 |

This table presents hypothetical data derived from computational modeling to illustrate the trend of solvent effects.

By systematically varying the solvent in silico, researchers can gain a predictive understanding of the optimal reaction conditions, guiding experimental work and accelerating the development of new stereoselective methodologies.

Derivatives and Analogues of 2r 2 Amino N,3,3 Trimethylbutanamide: Synthesis and Chemical Properties

Systematic Modification of the N-Amide Moiety

The N-amide functionality of (2R)-2-amino-N,3,3-trimethylbutanamide offers a prime site for chemical modification, allowing for the systematic alteration of the molecule's steric and electronic properties. This has been explored through the synthesis of various N-substituted analogues.

N-Substituted Analogues and Their Synthetic Accessibility

The synthesis of N-substituted analogues of 2-amino-N,3,3-trimethylbutanamide typically involves the coupling of a protected tert-leucine amino acid with a desired amine. For instance, the synthesis of N-acylated (S)-tert-leucinamide derivatives has been reported through the coupling of a carboxylic acid with L-tert-leucinamide. nih.gov A general synthetic route involves the activation of the carboxylic acid, often using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with the amino group of the tert-leucinamide. nih.gov This method is versatile and allows for the introduction of a wide variety of substituents on the N-amide nitrogen.

The accessibility of these analogues is largely dependent on the availability of the corresponding primary or secondary amines. Standard amide bond formation protocols are generally effective, providing a straightforward route to a diverse library of N-substituted derivatives.

Impact of N-Substitution on Chemical Reactivity and Stereoselectivity

The nature of the N-substituent can significantly influence the chemical reactivity and stereoselectivity of the parent molecule. The bulky tert-butyl group of the tert-leucinamide moiety plays a crucial role in directing stereochemical outcomes in reactions. When used as a chiral auxiliary, the N-acyl derivative can create a specific chiral environment that biases the approach of incoming reagents to a prochiral center.

Stereoisomeric Variants and Their Comparative Chemical Behavior

The stereochemistry at the α-carbon of the amino acid backbone is a critical determinant of the properties of 2-amino-N,3,3-trimethylbutanamide derivatives. The synthesis and comparative analysis of its stereoisomers, particularly the (2S)-enantiomer, are essential for understanding their differential chemical behavior and applications.

Synthesis of (2S)-2-amino-N,3,3-trimethylbutanamide and Related Diastereomers

The synthesis of the (2S)-enantiomer, (2S)-2-amino-N,3,3-trimethylbutanamide, is analogous to that of the (2R)-enantiomer, starting from the commercially available L-tert-leucine (the (S)-enantiomer). Standard peptide coupling procedures can be employed to form the amide bond. For instance, coupling L-tert-leucine with an appropriate amine in the presence of a coupling agent would yield the desired (2S)-amide.

The synthesis of diastereomers can be achieved by coupling a chiral amine with either (2R)- or (2S)-2-amino-3,3-dimethylbutanoic acid. The resulting diastereomers can often be separated by chromatographic techniques, allowing for the isolation of stereochemically pure compounds.

Comparative Analysis of Reactivity and Chiral Induction

The stereochemistry of the tert-leucinamide moiety has a profound impact on its performance as a chiral auxiliary. In asymmetric synthesis, the choice between the (2R)- and (2S)-enantiomer of the auxiliary determines the absolute configuration of the newly formed stereocenter in the product.

In structure-activity relationship studies of synthetic cannabinoids, it has been noted that the biological activity predominantly resides in the (S)-enantiomers, which are derived from the naturally occurring L-amino acids. nih.gov This highlights the critical importance of stereochemistry in molecular recognition and biological function. While direct comparative studies on the chemical reactivity of (2R)- and (2S)-2-amino-N,3,3-trimethylbutanamide as chiral auxiliaries are not extensively detailed in the provided search results, the principle of enantiomeric control in asymmetric synthesis dictates that they would induce the formation of opposite enantiomers of the product under the same reaction conditions.

Structural Elucidation of Novel Derivatives

The characterization of novel derivatives of this compound is crucial for confirming their chemical structure and stereochemistry. A variety of analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of these molecules. In a study on structural isomers of tert-leucine derived synthetic cannabinoids, NMR was able to differentiate between all the synthesized compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared Detection (GC-IRD) are also valuable techniques for the analysis and identification of these derivatives. nih.gov While GC-MS provides information on the molecular weight and fragmentation pattern, GC-IRD can offer insights into the functional groups present. However, for closely related isomers, NMR spectroscopy often provides the most definitive structural information. nih.gov

Exploration of Functionalized Analogues as Probes in Chemical Systems

The distinct structural characteristics of this compound and its parent amino acid, D-tert-leucine, particularly the sterically demanding and conformationally rigid tert-butyl group, render them valuable building blocks for the synthesis of specialized chemical probes. These functionalized analogues are strategically designed to interact with and elucidate information from complex chemical environments, finding significant application in analytical sciences.

A prominent application of these derivatives is in the field of separation science, where they are used to create chiral stationary phases (CSPs) for liquid chromatography. By chemically anchoring a functionalized D-tert-leucine derivative onto a solid support, it is possible to fabricate materials capable of stereoselective recognition, allowing for the separation of enantiomers.

Synthesis and Application of a D-tert-leucine Functionalized Monolith

One notable example involves the synthesis and polymerization of a novel functional monomer derived from D-tert-leucine to serve as a chiral probe in micro-liquid chromatography.

Synthesis of the Functional Monomer: A specialized monomer, N-[1-(α-naphthyl)ethylaminocarbonyl]-D-tert-leucine-[2-(methacryloyloxy)ethyl] amide (NA-D-tert-Leu-MA) , was synthesized. This analogue incorporates the chiral D-tert-leucine core, a naphthylethyl group for additional steric and π-π interaction capabilities, and a methacrylate (B99206) group to enable polymerization.

Table 1: Synthesized Functional Monomer Based on D-tert-leucine

| Compound Name | Abbreviation | Key Functional Groups | Intended Application |

|---|

Fabrication of the Polymeric Probe: The synthesized NA-D-tert-Leu-MA monomer was used to prepare polymeric monoliths, which function as the stationary phase within a chromatography column. Two distinct synthetic strategies were employed:

Single-Step Co-polymerization: The functional monomer was directly co-polymerized with a cross-linking agent to form the monolith in a single step.

Multi-Step Post-modification: A base monolith containing thiol groups was first prepared. The functional monomer was then grafted onto this monolith in a subsequent step via a "thiol-ene" click reaction.

The physical and chemical properties of these monoliths were confirmed using scanning electron microscopy (SEM) and energy-dispersive X-ray spectrometry.

Performance as a Chemical Probe for Separation: The monoliths were evaluated as stationary phases for separating various chemical compounds. The monolith created via the single-step co-polymerization method demonstrated good performance for the achiral separation of analytes such as phenols and aniline (B41778) derivatives. However, its ability to act as a chiral probe and separate enantiomers was found to be quite poor.

In contrast, the monolith prepared using the multi-step post-modification approach exhibited significantly higher enantioselectivity. This functionalized material proved to be an effective chemical probe for chiral recognition, successfully achieving baseline separation of the enantiomers of several 7-nitro-2,1,3-benzoxadiazole (NBD)-derivatized amino acids.

Table 2: Enantioseparation Performance of Functionalized Monolith for NBD-Derivatized Amino Acids

| Analyte | Enantioseparation Result | Preparative Approach |

|---|---|---|

| NBD-derivatized theanine | Baseline separation | Multi-step post-modification |

| NBD-derivatized proline | Baseline separation | Multi-step post-modification |

This research demonstrates how a complex, functionalized analogue of D-tert-leucine can be synthesized and integrated into a polymeric structure. The resulting material serves as a sophisticated chemical probe, leveraging the inherent chirality and steric properties of the D-tert-leucine scaffold to perform challenging enantiomeric separations in a chromatographic system.

Conclusion and Future Directions in 2r 2 Amino N,3,3 Trimethylbutanamide Research

Summary of Key Contributions to Organic and Stereoselective Synthesis

The synthesis of enantiomerically pure amino amides, such as (2R)-2-amino-N,3,3-trimethylbutanamide, is foundational to their application in asymmetric synthesis. While specific literature on the direct, optimized synthesis of this exact compound is not abundant, its preparation can be contextualized within the broader and well-established methodologies for the synthesis of amides from chiral amino acids.

Key contributions in this area primarily revolve around the coupling of a protected (R)-tert-leucine derivative with an appropriate amine. The general synthetic approach involves the following key steps:

N-Protection of (R)-tert-leucine: The amino group of (R)-tert-leucine is first protected to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Carboxyl Group Activation: The carboxylic acid moiety is then activated to facilitate amide bond formation. A variety of coupling reagents are available for this purpose, each with its own advantages and limitations.

Amidation: The activated (R)-tert-leucine derivative is reacted with the desired amine.

Deprotection: The protecting group on the nitrogen is removed to yield the final product.

A summary of common coupling reagents used in amide bond formation is presented in the table below.

| Coupling Reagent | Full Name | Activating Agent | Byproducts |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Carbodiimide | Water-soluble urea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium salt | Tetramethylurea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium salt | Tetramethylurea |

These methods, while generally effective, can face challenges when dealing with sterically hindered amino acids like tert-leucine, a point that will be elaborated upon in the subsequent section.

Unaddressed Challenges and Research Gaps in Synthetic Methodologies

Despite the availability of general amidation protocols, the synthesis of sterically hindered amides like this compound presents specific challenges that are not fully addressed in the current literature for this particular molecule.

Steric Hindrance: The bulky tert-butyl group can significantly slow down the rate of amide bond formation. This often necessitates harsher reaction conditions or the use of more potent coupling reagents, which can lead to side reactions and racemization of the chiral center.

Epimerization: The chiral center alpha to the carbonyl group is susceptible to epimerization, particularly under basic or harsh reaction conditions. This can lead to a loss of enantiomeric purity in the final product.

Purification Challenges: The byproducts of many coupling reagents can complicate the purification of the final product, especially on a large scale.

A significant research gap exists in the development of a highly efficient, scalable, and cost-effective synthesis of this compound that specifically addresses these challenges. Future research should focus on exploring novel coupling reagents, optimizing reaction conditions to minimize epimerization, and developing efficient purification protocols.

Emerging Applications in Chiral Catalyst Design and Development

The structural rigidity and steric bulk of the tert-leucine scaffold make its derivatives, including this compound, highly promising candidates for the development of novel chiral catalysts and ligands for asymmetric synthesis. The tert-butyl group can create a well-defined chiral pocket around a metal center or an active site, thereby inducing high levels of stereoselectivity in a variety of chemical transformations.

Potential applications in this area include:

Chiral Ligands for Transition Metal Catalysis: The amino and amide functionalities of this compound can serve as coordination sites for a variety of transition metals. The resulting chiral metal complexes could be effective catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Organocatalysts: The primary amine group can be utilized in organocatalysis, for example, in enamine or iminium ion-based catalysis for asymmetric aldol (B89426) or Michael reactions.

Chiral Auxiliaries: The molecule itself can be used as a chiral auxiliary to control the stereochemistry of reactions on an attached substrate. After the reaction, the auxiliary can be cleaved and potentially recycled.

The table below summarizes potential catalytic applications for derivatives of this compound.

| Catalyst Type | Potential Reactions | Metal Center (if applicable) |

| Chiral Ligand | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation | Rh, Ru, Pd, Ir |

| Organocatalyst | Asymmetric Aldol Reaction, Asymmetric Michael Addition | N/A |

| Chiral Auxiliary | Asymmetric Alkylation, Asymmetric Diels-Alder Reaction | N/A |

Future research in this area should focus on the synthesis of novel chiral ligands and organocatalysts derived from this compound and the evaluation of their performance in a broad range of asymmetric transformations.

Prospects for Advanced Computational and Spectroscopic Characterization

A deeper understanding of the conformational preferences and electronic properties of this compound is crucial for its rational design as a chiral catalyst or auxiliary. Advanced computational and spectroscopic techniques can provide valuable insights in this regard.